![molecular formula C12H13N5O2S B2417566 2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine CAS No. 2097927-14-3](/img/structure/B2417566.png)
2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine
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Overview
Description
The compound “2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine” is a complex organic molecule. It contains a thiadiazole group, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazoles are a sub-family of azole compounds and are fairly common in pharmacology .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine” is complex due to the presence of multiple functional groups. The thiadiazole group is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Scientific Research Applications
Antimicrobial Activity
2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine: has been investigated for its antimicrobial potential. Studies have tested its efficacy against bacterial strains such as Escherichia coli (E. coli), Bacillus mycoides (B. mycoides), and Candida albicans (C. albicans). Notably, some derivatives of this compound demonstrated superior antimicrobial activity .
Antioxidant Properties
The synthesized derivatives of this compound were evaluated for their antioxidant potential using the DPPH assay (free radical scavenging method). Comparing their activity to that of ascorbic acid (a reference antioxidant), researchers explored their ability to neutralize free radicals and protect against oxidative stress .
Chemical Reactions and Synthesis
The compound’s structure and functional groups make it interesting for chemical reactions. Researchers have explored its reactivity in the synthesis of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds. Additionally, it has been used as a starting material for the preparation of 1,3,4-thiadiazole derivatives .
Medicinal Chemistry
The compound’s unique scaffold may hold promise in medicinal chemistry. Its potential as an anthelmintic, antiarthropodal, and fungicidal agent warrants further investigation. Researchers have also explored its industrial applications .
Biological Properties
Hydrazonoyl halides, including this compound, exhibit diverse biological properties. These include activities against parasites, arthropods, and microorganisms. Their versatility makes them intriguing candidates for drug development .
Halogenation and Spectroscopic Analysis
Researchers have studied the halogenation of related compounds, which provides insights into their reactivity and potential applications. Spectroscopic techniques, such as 1H NMR, 13C NMR, IR, and MS, have been used to characterize these derivatives .
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
1,3,4-thiadiazole derivatives are known to strongly interact with biomolecules such as proteins and dna . This interaction could lead to changes in cellular processes, potentially explaining the wide range of biological activities observed.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
The presence of the =n-c-s moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are known to contribute to low toxicity and in vivo stability , which could potentially impact the bioavailability of the compound.
Result of Action
albicans, with some compounds showing potent antimicrobial activity .
properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-8-4-14-10(5-13-8)12(18)17-3-2-9(7-17)19-11-6-15-20-16-11/h4-6,9H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFGNCPQQSJFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine |
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